molecular formula C9H11NO2 B1456397 (2R)-2-azanyl-3-phenylpropanoic acid CAS No. 878339-23-2

(2R)-2-azanyl-3-phenylpropanoic acid

Número de catálogo: B1456397
Número CAS: 878339-23-2
Peso molecular: 175.117 g/mol
Clave InChI: COLNVLDHVKWLRT-CMLFETTRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phenylalanine is an aromatic nonpolar amino acid. Phenylalanine, tyrosine and tryptophan are three amino acids which can absorb ultraviolet radiation above 250nm. Degradation of phenylalanine results in the formation of acetoacetate and fumarate. Isotope labeled amino acids are required for the production of isotopically labeled proteins.

Aplicaciones Científicas De Investigación

Hypoglycemic Activity

Research on phenylpyruvic acid derivatives, structurally similar to (2R)-2-azanyl-3-phenylpropanoic acid, has shown potential hypoglycemic activity. For instance, a derivative from rooibos, known as PPAG, has been shown to enhance glucose uptake in vitro and improve glucose tolerance in an obese insulin-resistant rat model, suggesting potential as a new class of antidiabetic therapeutics (Muller et al., 2013).

Antiepileptic Activity

A series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, synthesized from phenylalanine and phthalic anhydride, demonstrated antiepileptic activity in a mouse model. Some compounds showed significant increases in seizure latency threshold, indicating potential for antiepileptic drug development (Asadollahi et al., 2019).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-azanyl-3-phenylpropanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Methylamine", "Benzyl bromide", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and methylamine to form N-benzylidene-methylamine", "Step 2: Reduction of N-benzylidene-methylamine with sodium cyanoborohydride to form N-benzylmethylamine", "Step 3: Quaternization of N-benzylmethylamine with benzyl bromide to form N-benzyl-N-benzylmethylamine", "Step 4: Hydrolysis of N-benzyl-N-benzylmethylamine with sodium hydroxide to form (2R)-2-azanyl-3-phenylpropanol", "Step 5: Oxidation of (2R)-2-azanyl-3-phenylpropanol with sodium hypochlorite to form (2R)-2-azanyl-3-phenylpropanal", "Step 6: Reduction of (2R)-2-azanyl-3-phenylpropanal with sodium borohydride to form (2R)-2-azanyl-3-phenylpropanol", "Step 7: Conversion of (2R)-2-azanyl-3-phenylpropanol to (2R)-2-azanyl-3-phenylpropanoic acid by reaction with sodium bicarbonate and ethyl acetate", "Step 8: Acidification of the reaction mixture with hydrochloric acid and extraction with ethyl acetate", "Step 9: Washing of the organic layer with water and drying over sodium sulfate", "Step 10: Evaporation of the solvent to obtain (2R)-2-azanyl-3-phenylpropanoic acid as a white solid" ] }

Número CAS

878339-23-2

Fórmula molecular

C9H11NO2

Peso molecular

175.117 g/mol

Nombre IUPAC

(2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1

Clave InChI

COLNVLDHVKWLRT-CMLFETTRSA-N

SMILES isomérico

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2]

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

SMILES canónico

C1=CC=C(C=C1)CC(C(=O)O)N

Pictogramas

Irritant

Secuencia

F

Origen del producto

United States

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-azanyl-3-phenylpropanoic acid
Reactant of Route 2
(2R)-2-azanyl-3-phenylpropanoic acid
Reactant of Route 3
(2R)-2-azanyl-3-phenylpropanoic acid
Reactant of Route 4
(2R)-2-azanyl-3-phenylpropanoic acid
Reactant of Route 5
(2R)-2-azanyl-3-phenylpropanoic acid
Reactant of Route 6
(2R)-2-azanyl-3-phenylpropanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.